EP2 receptor antagonist-2

Description

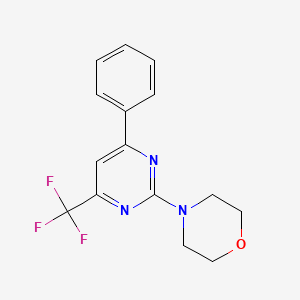

Structure

3D Structure

Properties

IUPAC Name |

4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)19-14(20-13)21-6-8-22-9-7-21/h1-5,10H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCXGRJKBSVDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EP2 Receptor Antagonists

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a principal lipid mediator derived from arachidonic acid, exerting a wide array of physiological and pathological effects through four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2][3] Among these, the EP2 receptor has emerged as a significant therapeutic target due to its integral role in mediating inflammation, pain, immune responses, and cancer progression.[1][4][5] EP2 receptor antagonists are a class of molecules meticulously designed to selectively block the activity of this receptor. By inhibiting PGE2-mediated signaling, these antagonists offer a promising strategy for treating a variety of inflammation-driven disorders, providing a more targeted approach than broad-spectrum anti-inflammatory drugs like NSAIDs.[2][6] This guide provides a detailed examination of the EP2 receptor's mechanism of action, the molecular basis of its antagonism, and the experimental protocols used for its characterization.

The Prostaglandin EP2 Receptor Signaling Pathway

The EP2 receptor is a canonical Gs-coupled receptor.[7][8] Its activation by the endogenous ligand PGE2 initiates a well-defined signaling cascade that modulates cellular function, primarily through the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][9]

Canonical Gs-cAMP-PKA Pathway: Upon PGE2 binding, the EP2 receptor undergoes a conformational change that facilitates its coupling to the stimulatory G-protein, Gαs.[10] This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.[8] The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, an enzyme that converts ATP into the second messenger cAMP.[2][8] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream substrates, including the cAMP Response Element-Binding Protein (CREB), a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[2]

Alternative and Crosstalk Pathways: Beyond the canonical PKA pathway, EP2 receptor-mediated cAMP elevation can also activate the Exchange Protein Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor that engages alternative signaling routes.[5][11][12] Furthermore, evidence suggests that EP2 signaling can crosstalk with other pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt and the glycogen (B147801) synthase kinase 3β (GSK-3β)/β-catenin pathways, thereby influencing cell adhesion, migration, and gene transcription.[2][7][8]

Figure 1: EP2 Receptor Signaling Pathways.

Core Mechanism of EP2 Receptor Antagonism

EP2 receptor antagonists primarily act by competitively inhibiting the binding of PGE2 to the receptor.[1][13] This direct competition prevents the receptor from adopting its active conformation, thereby blocking the initiation of downstream signaling cascades.[1]

Competitive Antagonism: Most characterized EP2 antagonists, such as TG6-10-1 and TG8-260, are competitive antagonists.[12][14] They bind reversibly to the same orthosteric binding site as PGE2. By occupying this site, they prevent the agonist from binding and activating the receptor, leading to a rightward shift in the agonist's dose-response curve without depressing the maximum response. A Schild regression analysis yielding a slope of approximately 1.0 is the hallmark of competitive antagonism.[12]

Structural Basis of Antagonism: Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for antagonism. Antagonists like PF-04418948 and the dual antagonist TG6-129 occupy a distinct pocket within the receptor's transmembrane (TM) domain, formed by TMs 1-3, 7, and the second extracellular loop (ECL2).[15] This binding mode, which is distinct from the agonist binding site, stabilizes an inactive conformation of the receptor. This structural stabilization prevents the G-protein coupling required for signal transduction.[16]

Figure 2: Competitive Antagonism at the EP2 Receptor.

Quantitative Profile of Select EP2 Antagonists

The development of potent and selective EP2 antagonists has been crucial for elucidating the receptor's function. The table below summarizes key quantitative parameters for several widely studied compounds.

| Compound Name | Antagonist Type | Potency (KB / Kd / Ki) | Selectivity Profile | Pharmacokinetics (if available) | Reference(s) |

| TG8-260 | Competitive | KB = 13.2 nM | >500-fold selective for EP2 over other prostanoid receptors. | Oral Bioavailability: 77.3%; Plasma Half-life: 2.14 h (PO). | [5][12] |

| TG6-10-1 | Competitive | KB = 17.8 nM | >300-fold vs EP3/EP4/IP; >100-fold vs EP1; 25-fold vs DP1. | N/A | [14] |

| PF-04418948 | Selective Antagonist | N/A (Potent) | Selective for EP2 over other EP receptors in functional assays. | Used in vivo at 10 mg/kg. | [17][18] |

| TG6-129 | Dual Antagonist | Kd = 8.8 nM (EP2)Kd = 3.9 µM (EP4) | Dual EP2/EP4 antagonist. | N/A | [15] |

| AH-6809 | Dual Antagonist | N/A | Dual antagonist of EP1 and EP2 receptors. | N/A | [4][13] |

KB (antagonist equilibrium dissociation constant determined by Schild analysis), Kd (dissociation constant), Ki (inhibition constant).

Detailed Experimental Protocols for Characterization

The characterization of EP2 receptor antagonists relies on a suite of in vitro and in vivo assays to determine potency, selectivity, and mechanism of action.

This assay quantifies the ability of an antagonist to inhibit agonist-induced cAMP production in cells expressing the EP2 receptor.

-

Objective: To determine the antagonist equilibrium dissociation constant (KB) and mode of antagonism.

-

Materials:

-

Cell Line: C6-glioma or HEK293 cells stably overexpressing the human EP2 receptor.[12]

-

Agonist: PGE2.

-

Antagonist: Test compound.

-

cAMP Detection Kit: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kit.

-

-

Methodology:

-

Cell Plating: Seed EP2-expressing cells into 96- or 384-well plates and culture overnight.

-

Antagonist Incubation: Pre-incubate cells with multiple fixed concentrations of the antagonist (or vehicle) for a defined period (e.g., 30 minutes).

-

Agonist Challenge: Add a range of concentrations of PGE2 to the wells and incubate to stimulate cAMP production.

-

Cell Lysis & Detection: Lyse the cells and perform the TR-FRET cAMP detection assay according to the manufacturer's protocol. This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis (Schild Regression):

-

Generate dose-response curves for PGE2 at each concentration of the antagonist.

-

Calculate the EC50 value for PGE2 from each curve.

-

Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Plot log(DR-1) versus the logarithm of the antagonist concentration.

-

Perform a linear regression on the Schild plot. The x-intercept provides the pA2 value, which is the -log(KB). A slope of approximately 1.0 indicates competitive antagonism.[12]

-

Figure 3: Experimental Workflow for Schild Analysis.

This ex vivo assay assesses antagonist activity on native receptors within a functional tissue system.

-

Objective: To evaluate the functional antagonism of a test compound in a physiological context.[17]

-

Materials:

-

Tissue: Isolated trachea from mouse or guinea pig.[17]

-

Organ Bath System: Equipped with isometric force transducers.

-

Contractile Agent: Carbachol (CCh) or other suitable spasmogen.[17]

-

EP2 Agonist: ONO-AE1-259 (selective) or PGE2.[17]

-

Physiological Salt Solution: Krebs-Henseleit solution, gassed with 95% O2/5% CO2.

-

-

Methodology:

-

Tissue Preparation: Dissect tracheal rings and mount them in organ baths containing the physiological salt solution at 37°C.

-

Equilibration: Allow tissues to equilibrate under a resting tension.

-

Contraction: Induce a stable, submaximal contraction with CCh (e.g., 1 µM).[17]

-

Antagonist Incubation: Once the contraction is stable, add the EP2 antagonist at the desired concentration (or vehicle) and incubate.

-

Agonist-Induced Relaxation: Generate a cumulative concentration-response curve to the EP2 agonist, measuring the relaxation of the contracted tissue.

-

Data Analysis: Compare the agonist's relaxation curve in the presence and absence of the antagonist to determine the antagonist's inhibitory effect.

-

EP2 receptor antagonists function by competitively binding to the EP2 receptor, thereby preventing its activation by PGE2 and blocking the subsequent Gs-cAMP signaling cascade.[1][13] This mechanism effectively mitigates the pro-inflammatory, immunosuppressive, and pro-nociceptive effects mediated by the EP2 pathway.[1] The characterization of these antagonists through rigorous in vitro functional assays and ex vivo tissue models provides essential data on their potency, selectivity, and mode of action. With a strong preclinical basis, selective EP2 antagonists represent a valuable class of therapeutic agents for a range of diseases, from rheumatoid arthritis and inflammatory bowel disease to certain types of cancer and neuroinflammation.[1][4]

References

- 1. What are EP2 antagonists and how do they work? [synapse.patsnap.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

The Discovery and Synthesis of EP2 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of EP2 receptor antagonists, a promising class of therapeutic agents. The prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) is a key player in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and oncology. Consequently, the development of selective EP2 receptor antagonists has become a significant area of research for creating novel anti-inflammatory and neuroprotective therapies. This document details the underlying signaling pathways, experimental protocols for antagonist characterization, and a summary of the pharmacological data for representative compounds.

The EP2 Receptor Signaling Pathway

The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, primarily couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade that has both pro-inflammatory and cell survival effects, making it a nuanced therapeutic target.

Activation of Gαs by the EP2 receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP then activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).

-

PKA-mediated signaling is often associated with neuroprotection and the regulation of neuronal plasticity.

-

Epac-mediated signaling is more commonly linked to pro-inflammatory responses.

Beyond the canonical Gs pathway, the EP2 receptor can also engage β-arrestin-dependent signaling, which can lead to the activation of other pathways, including those involved in cell proliferation and migration. Furthermore, the EP2 receptor has been shown to activate the GSK-3 and β-catenin pathways, which are implicated in cell migratory responses and the regulation of gene transcription related to cell proliferation.

Below is a diagram illustrating the core EP2 receptor signaling pathways.

Discovery and Synthesis of EP2 Receptor Antagonists

The discovery of novel EP2 receptor antagonists often begins with high-throughput screening (HTS) of large compound libraries to identify initial "hit" compounds. These hits then undergo a process of lead optimization, where medicinal chemists systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

A notable example of a second-generation EP2 antagonist is TG8-260. Its synthesis demonstrates a common strategy for building upon an initial lead compound to achieve desired pharmacological characteristics.

Representative Synthesis of a Second-Generation EP2 Antagonist (TG8-260)

The synthesis of TG8-260 involves the coupling of two key fragments. The following is a generalized reaction scheme based on published methods.

A detailed synthetic route involves the preparation of an amine intermediate and a carboxylic acid intermediate, followed by their coupling. For example, the synthesis of TG8-260 has been reported to be achieved through the coupling of 1-(2-aminoethyl)-2-(trifluoromethyl)-1H-indole and 1-(tert-butyl)-1H-imidazole-4-carboxylic acid using a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base like triethylamine.

Quantitative Data for Representative EP2 Receptor Antagonists

The following table summarizes the pharmacological data for several well-characterized EP2 receptor antagonists. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound Name | Schild KB (nM) | IC50 (nM) | Selectivity Profile | Reference(s) |

| TG8-260 | 13.2 | - | >500-fold selective for EP2 over other prostanoid receptors. | |

| PF-04418948 | 1.8 | 16 | >1000-fold selective for EP2 over other prostanoid receptors. | |

| TG6-10-1 | 17.8 | - | ~300-fold selective over EP3/EP4, ~100-fold over EP1, and 10-fold over DP1. | |

| EP2 receptor antagonist-2 (CID891729) | - | - | Antagonist of the EP2 receptor. | |

| TG4-155 | 2.4 | - | 14-fold selective against DP1. |

KB is the dissociation constant of a competitive antagonist, a measure of its potency. A lower KB value indicates higher potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The characterization of EP2 receptor antagonists relies on a suite of in vitro and in vivo assays to determine their potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.

cAMP-Driven Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a common method to quantify the functional antagonism of EP2 receptor activation by measuring changes in intracellular cAMP levels.

Objective: To determine the potency of an antagonist in blocking PGE2-induced cAMP production.

Materials:

-

HEK293 cells stably expressing the human EP2 receptor.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

PGE2 (agonist).

-

Test antagonist compounds.

-

TR-FRET cAMP assay kit (containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

384-well white microplates.

-

Plate reader capable of TR-FRET.

Protocol:

-

Cell Preparation: Culture HEK293-hEP2 cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration (e.g., 1 x 106 cells/mL).

-

Antagonist Incubation: Add a fixed volume of the cell suspension to each well of the 384-well plate. Add serial dilutions of the antagonist compounds to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80 concentration, the concentration that gives 80% of the maximal response) to the wells to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

cAMP Detection: Add the TR-FRET cAMP detection reagents (europium-labeled antibody and d2-labeled cAMP) to each well. These reagents will lyse the cells and initiate the competitive binding assay for cAMP.

-

Incubation and Measurement: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light. Measure the TR-FRET signal at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a compatible plate reader.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the EP2 receptor and is used to determine the binding affinity (Ki) of an antagonist.

Objective: To determine the affinity of an antagonist for the EP2 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the EP2 receptor.

-

[3H]-PGE2 (radiolabeled agonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Test antagonist compounds.

-

Non-specific binding control (e.g., a high concentration of unlabeled PGE2).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates.

Protocol:

-

Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [3H]-PGE2 (typically at its Kd value), and serial dilutions of the antagonist compound.

-

Membrane Addition: Add a fixed amount of the EP2 receptor-containing cell membranes to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the antagonist concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Models

The anti-inflammatory and neuroprotective effects of EP2 receptor antagonists are often evaluated in various animal models of disease.

Example: Pilocarpine-Induced Status Epilepticus Model

-

Objective: To assess the neuroprotective effects of an EP2 antagonist in a model of seizure-induced brain inflammation and neuronal damage.

-

Procedure:

-

Induce status epilepticus in rodents by administering pilocarpine.

-

Administer the EP2 antagonist at a specific time point after seizure onset.

-

Monitor animal survival, weight loss, and behavioral outcomes.

-

At a predetermined endpoint, collect brain tissue for analysis of inflammatory markers (e.g., cytokines, microglial activation) and neuronal damage via immunohistochemistry or other molecular techniques.

-

Logical Workflow for EP2 Antagonist Development

The development of a novel EP2 receptor antagonist follows a structured workflow from initial discovery to preclinical testing.

This workflow begins with the validation of the EP2 receptor as a therapeutic target. High-throughput screening of compound libraries identifies initial hits, which are then chemically modified to generate lead compounds with improved properties. These lead compounds undergo extensive in vitro characterization to determine their potency and selectivity. Promising candidates are then subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess their drug-like properties. Finally, the efficacy of the lead compounds is tested in relevant in vivo animal models before a preclinical candidate is selected for further development.

Pharmacokinetics and pharmacodynamics of EP2 receptor antagonist-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of EP2 receptor antagonists, critical players in the modulation of inflammatory and cell proliferation pathways. Due to the limited availability of public data for a compound generically named "EP2 receptor antagonist-2" (CID891729), this document will focus on two well-characterized antagonists, TG6-10-1 and PF-04418948 , to illustrate the core principles and experimental methodologies in this area of research.

Introduction to EP2 Receptor Antagonism

The prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including inflammation, immune responses, and tumorigenesis. Upon activation by its endogenous ligand PGE2, the EP2 receptor couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence a wide array of cellular functions. The development of selective EP2 receptor antagonists is a promising therapeutic strategy for a range of diseases, including chronic inflammation, neurodegenerative disorders, and certain cancers.

Pharmacodynamics

The pharmacodynamics of an EP2 receptor antagonist describe its interaction with the EP2 receptor and the subsequent biological response. Key pharmacodynamic parameters include binding affinity, potency, and selectivity.

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic parameters for the exemplary EP2 receptor antagonists, TG6-10-1 and PF-04418948.

Table 1: In Vitro Potency and Selectivity of TG6-10-1

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Kb (EP2) | 17.8 nM | Human | Not Specified | [1][2][3] |

| Selectivity | >300-fold vs. EP3, EP4, IP | Human | Not Specified | [1][2][3] |

| 100-fold vs. EP1 | Human | Not Specified | [1][2] | |

| 25-fold vs. FP, TP | Human | Not Specified | [1][2] | |

| 10-fold vs. DP1 | Human | Not Specified | [1][2] |

Table 2: In Vitro and In Vivo Potency of PF-04418948

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 | 16 nM | Not Specified | Not Specified | [4][5][6] |

| Functional KB | 1.8 nM | Cells expressing human EP2 receptors | cAMP accumulation assay | [7][8] |

| Apparent KB | 5.4 nM | Human myometrium | Butaprost-induced inhibition of EFS-induced contractions | [7][8] |

| KB | 2.5 nM | Dog bronchiole | PGE2-induced relaxation | [7][8] |

| Apparent KB | 1.3 nM | Mouse trachea | PGE2-induced relaxation | [7][8] |

| IC50 | 2.7 nM | Mouse trachea | Reversal of PGE2-induced relaxation | [7][8] |

Experimental Protocols

This assay is a cornerstone for determining the functional antagonism of EP2 receptor antagonists.

Objective: To measure the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).

Methodology:

-

Cell Culture: HEK293 or other suitable cells stably or transiently expressing the human EP2 receptor are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 96-well or 384-well plates and allowed to adhere.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of the EP2 receptor antagonist (e.g., PF-04418948) for a defined period.

-

Agonist Stimulation: A known concentration of an EP2 receptor agonist, such as PGE2 or butaprost, is added to the wells to stimulate cAMP production.

-

cAMP Measurement: After a specific incubation time, the reaction is stopped, and intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA).

-

Data Analysis: The concentration-response curves for the agonist in the presence of different antagonist concentrations are plotted. The antagonist's potency (KB or IC50) is calculated using the Schild equation or by non-linear regression analysis.[7][8]

These assays assess the antagonist's effect on native tissues expressing the EP2 receptor.

Objective: To determine the functional antagonism in a more physiologically relevant system.

Methodology (Example: Mouse Trachea Relaxation Assay):

-

Tissue Preparation: Tracheal rings are isolated from mice and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Contraction: The tissues are pre-contracted with an agent like carbachol (B1668302) to induce a stable tone.

-

Agonist-Induced Relaxation: A cumulative concentration-response curve to an EP2 agonist (e.g., PGE2) is generated to measure its relaxing effect.

-

Antagonist Incubation: The tissues are washed and then incubated with the EP2 receptor antagonist (e.g., PF-04418948) for a set period.

-

Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the antagonist's apparent KB value.[7][8]

Pharmacokinetics

The pharmacokinetics of an EP2 receptor antagonist describe its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining its in vivo efficacy and safety profile.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for TG6-10-1.

Table 3: Pharmacokinetic Parameters of TG6-10-1 in Mice

| Route of Administration | Dose | Half-life (t1/2) | Brain to Plasma Ratio | Reference |

| Intraperitoneal (i.p.) | 5 mg/kg | 1.6 - 1.8 hours | 1.6 | [1][2][9] |

| Subcutaneous (s.c.) | 50 mg/kg | 9.3 hours | Not Reported | [9] |

Experimental Protocols

Objective: To determine the concentration-time profile of the antagonist in plasma and target tissues (e.g., brain) after administration.

Methodology:

-

Animal Model: Male C57Bl/6 mice or other appropriate rodent models are used.

-

Drug Administration: The EP2 receptor antagonist (e.g., TG6-10-1) is administered via the desired route (e.g., intraperitoneal, subcutaneous, oral).[9]

-

Sample Collection: At various time points after administration, blood samples are collected (e.g., via cardiac puncture) and processed to obtain plasma. Brain tissue is also harvested.

-

Sample Processing: Plasma and brain tissue are homogenized and subjected to an extraction procedure (e.g., protein precipitation or liquid-liquid extraction) to isolate the drug.

-

Bioanalysis: The concentration of the antagonist in the processed samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The plasma and brain concentration-time data are used to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the brain-to-plasma concentration ratio.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in EP2 receptor signaling and the workflows for its antagonist characterization is essential for a clear understanding.

EP2 Receptor Signaling Pathway

Caption: EP2 Receptor Signaling Pathway.

Experimental Workflow for In Vitro Antagonist Characterization

Caption: In Vitro EP2 Antagonist Characterization Workflow.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

The development and characterization of selective EP2 receptor antagonists represent a significant area of research with broad therapeutic potential. While specific data for "this compound" remains elusive in the public domain, the detailed analysis of compounds like TG6-10-1 and PF-04418948 provides a robust framework for understanding the critical pharmacokinetic and pharmacodynamic properties of this class of drugs. The experimental protocols and workflows outlined in this guide serve as a foundation for the continued investigation and development of novel EP2 receptor modulators for the treatment of a variety of human diseases.

References

- 1. Prostaglandin EP2 Receptor Antagonist, TG6-10-1 | 1415716-58-3 [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. TG6-10-1 | EP2 antagonist3 | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the prostaglandin EP2 receptor prevents long-term cognitive impairment in a model of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the EP2 Receptor Antagonist-2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a myriad of physiological and pathophysiological processes.[1][2] Its involvement in inflammation, oncology, neurodegenerative diseases, and immunology has made it a compelling target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the EP2 receptor signaling pathway, with a particular focus on its antagonism. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this critical signaling cascade.

The EP2 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[1][6] Canonical activation by its endogenous ligand, PGE2, triggers a signaling cascade that results in the production of cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA).[1][3] However, emerging evidence reveals a more complex signaling network, with the involvement of alternative pathways mediated by β-arrestin, glycogen (B147801) synthase kinase 3β (GSK-3β), and β-catenin.[1][7] This guide will delve into these intricate signaling mechanisms, providing a detailed roadmap of the molecular events downstream of EP2 receptor activation and its inhibition by antagonists.

The EP2 Receptor Signaling Pathway

The EP2 receptor signaling cascade is a multifaceted network that can be broadly categorized into canonical and non-canonical pathways. Antagonism of this receptor effectively blocks these downstream signaling events.

Canonical Gs-cAMP-PKA Signaling Pathway

The classical and most well-characterized signaling pathway initiated by EP2 receptor activation is the Gs-cAMP-PKA cascade.[1][3]

-

Ligand Binding and G-Protein Activation: Upon binding of an agonist, such as PGE2, the EP2 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.[1][7]

-

Adenylate Cyclase Activation and cAMP Production: The GTP-bound Gαs subunit dissociates from the βγ subunits and activates adenylyl cyclase (AC), a membrane-bound enzyme.[1][8] AC then catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][8]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits.[1][3] This releases the active catalytic subunits of PKA.

-

Downstream Phosphorylation Events: The activated PKA catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[1][9]

An EP2 receptor antagonist competitively binds to the EP2 receptor, preventing the binding of PGE2 and thereby inhibiting the entire downstream cascade, from G-protein activation to PKA-mediated phosphorylation.[3][10]

Non-Canonical Signaling Pathways

Beyond the classical Gs-cAMP-PKA axis, the EP2 receptor can engage in alternative signaling pathways that are independent of or parallel to cAMP production.

-

β-Arrestin-Mediated Signaling: Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the EP2 receptor can recruit β-arrestins.[11] This interaction not only desensitizes the receptor to further G protein activation but also initiates a distinct wave of signaling. The EP2-β-arrestin complex can act as a scaffold to recruit other signaling molecules, such as Src kinase, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[11]

-

Epac-Mediated Signaling: cAMP can also directly activate the Exchange protein directly activated by cAMP (Epac).[12][13] Activated Epac can, in turn, activate the small GTPase Rap1, leading to the regulation of cell adhesion, proliferation, and inflammation, often in a PKA-independent manner.[12][13]

-

GSK-3β and β-Catenin Pathways: The EP2 receptor has also been shown to activate the glycogen synthase kinase 3β (GSK-3β) and β-catenin pathways.[1][7] This can influence cell migratory responses and gene transcription related to cell proliferation and adhesion.[7]

Quantitative Data for Representative EP2 Receptor Antagonists

The development of selective EP2 receptor antagonists has been crucial for dissecting its physiological roles and for therapeutic development. The following tables summarize key quantitative data for several well-characterized EP2 receptor antagonists. "EP2 receptor antagonist-2" is used here as a placeholder to represent a class of such molecules.

| Antagonist | Target | Assay Type | Value | Unit | Reference |

| PF-04418948 | Human EP2 | Functional Antagonism (cAMP) | IC50 = 16 | nM | [1][2] |

| Human EP2 | Functional Antagonism (cAMP) | KB = 1.8 | nM | [8] | |

| Mouse Trachea | Functional Antagonism (Relaxation) | IC50 = 2.7 | nM | [2][8] | |

| TG4-155 | Human EP2 | Radioligand Binding | Ki = 9.9 | nM | [4] |

| Human EP2 | Functional Antagonism (cAMP) | Schild KB = 2.4 | nM | [4][11] | |

| TG6-10-1 | Human EP2 | Functional Antagonism (cAMP) | Kb = 17.8 | nM | [14][15] |

| TG8-260 | Human EP2 | Functional Antagonism (cAMP) | Schild KB = 13.2 | nM | [6] |

| Antagonist | Selectivity (Fold difference in activity) | Reference |

| PF-04418948 | >2000-fold selective for EP2 over EP1, EP3, EP4, DP1, and CRTH2 receptors. | [2][16] |

| TG4-155 | 550-4750-fold selective for EP2 over EP1, EP3, EP4, and IP receptors; 14-fold selective against DP1. | [4] |

| TG6-10-1 | ~300-fold selective for EP2 over EP3, EP4, and IP; ~100-fold over EP1; 25-fold over FP and TP; 10-fold over DP1. | [14][15] |

| TG8-260 | >500-fold selective for EP2 over DP1, EP4, and IP receptors. | [6] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of EP2 receptor antagonists. Below are methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for the EP2 receptor.

Objective: To determine the binding affinity (Ki) of an EP2 receptor antagonist.

Materials:

-

Cell membranes expressing the human EP2 receptor.

-

Radiolabeled ligand (e.g., [3H]-PGE2).

-

Unlabeled EP2 receptor antagonist (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the EP2 receptor in a cold lysis buffer and prepare membrane fractions by differential centrifugation.[17] Resuspend the final membrane pellet in binding buffer.[17]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist.[17]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.[17]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[18] Wash the filters with ice-cold wash buffer.[17]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit agonist-induced cAMP production.

Objective: To determine the functional potency (IC50 or KB) of an EP2 receptor antagonist.

Materials:

-

Cells expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

EP2 receptor agonist (e.g., PGE2 or butaprost).

-

EP2 receptor antagonist (test compound).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Culture cells expressing the EP2 receptor in appropriate multi-well plates.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the EP2 receptor antagonist for a specific duration.

-

Agonist Stimulation: Add a fixed concentration (typically EC80) of the EP2 receptor agonist to stimulate cAMP production.[19]

-

Incubation: Incubate for a defined period to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a chosen detection method according to the manufacturer's protocol.

-

Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration. Determine the IC50 value. For competitive antagonists, a Schild analysis can be performed by measuring agonist dose-response curves in the presence of different fixed concentrations of the antagonist to determine the KB value.[6]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated EP2 receptor.

Objective: To determine if an EP2 ligand promotes or inhibits β-arrestin recruitment.

Materials:

-

Cells co-expressing the EP2 receptor (often tagged, e.g., with a fragment of β-galactosidase) and β-arrestin (tagged with the complementary fragment).

-

EP2 receptor ligand (test compound).

-

Cell culture medium.

-

Detection reagents for the specific assay technology (e.g., chemiluminescent substrate).

Procedure:

-

Cell Plating: Plate the engineered cells in a multi-well plate.[20]

-

Compound Addition: Add varying concentrations of the test compound (agonist or antagonist). For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of an agonist.[20]

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) which is proportional to the extent of β-arrestin recruitment.[11]

-

Data Analysis: Plot the signal against the logarithm of the ligand concentration to generate dose-response curves and determine EC50 or IC50 values.

Conclusion

The EP2 receptor represents a significant and promising target for the development of novel therapeutics for a range of diseases. A thorough understanding of its complex signaling pathways, both canonical and non-canonical, is paramount for successful drug discovery and development. This technical guide has provided a detailed overview of the this compound signaling pathway, including quantitative data for key antagonists and detailed experimental protocols for their characterization. By employing these methodologies, researchers can effectively investigate the intricacies of EP2 receptor signaling and contribute to the advancement of new and improved therapies targeting this critical receptor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. AID 1080 - Modulators of the EP2 prostaglandin EP2 receptor - Primary Counterscreens - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Radioligand-binding methods for membrane preparations and intact cells. | Semantic Scholar [semanticscholar.org]

- 9. Differential regulation of phosphorylation of the cAMP response element-binding protein after activation of EP2 and EP4 prostanoid receptors by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Compartmentalized cAMP Response to EP2 Receptor Activation in Human Ai" by Shailesh R. Agarwal, Kathryn Miyashiro et al. [digitalcommons.chapman.edu]

- 11. HTRF β-arrestin 2 Recruitment Kit, 1,000 Assay Points | Revvity [revvity.co.kr]

- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 13. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. Development of second generation EP2 antagonists with high selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dichotomous Role of the EP2 Receptor in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2), a G-protein coupled receptor, has emerged as a critical and complex modulator of neuroinflammatory processes. Its involvement in a spectrum of neurological disorders, from acute ischemic injury to chronic neurodegenerative diseases, has positioned it as a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the EP2 receptor's role in neuroinflammation, detailing its signaling pathways, the quantitative aspects of its function, and the experimental methodologies used to investigate it. The dual nature of EP2 signaling, capable of eliciting both neuroprotective and neurotoxic effects, is a central theme, with evidence suggesting that the cellular context and the specific downstream effectors engaged are key determinants of its ultimate physiological impact.

Introduction

Neuroinflammation is a hallmark of many central nervous system (CNS) pathologies. The synthesis of prostaglandins, particularly PGE2, is significantly upregulated in response to brain injury and inflammation. PGE2 exerts its diverse effects through four receptor subtypes: EP1, EP2, EP3, and EP4. Among these, the EP2 receptor has garnered significant attention due to its intricate and often contradictory roles in modulating the inflammatory landscape of the brain.[1][2] This guide aims to provide a comprehensive technical overview of the EP2 receptor in the context of neuroinflammation, focusing on the molecular mechanisms, quantitative data, and experimental approaches relevant to researchers and drug development professionals.

EP2 Receptor Signaling Pathways

The EP2 receptor is primarily coupled to the Gs alpha subunit (Gαs) of heterotrimeric G proteins.[3][4] Activation of the EP2 receptor by its endogenous ligand, PGE2, or synthetic agonists initiates a canonical signaling cascade, but also engages alternative pathways that contribute to its functional complexity.

The Canonical Gs-cAMP-PKA-CREB Pathway

The classical signaling pathway initiated by EP2 receptor activation involves the stimulation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[1][3] Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[5] In neurons, this pathway is often associated with neuroprotective effects, including the promotion of neuronal survival and plasticity.[1][2]

Caption: EP2 receptor signaling pathways.

Alternative Signaling Pathways

Beyond the canonical PKA pathway, cAMP can also activate the Exchange Protein directly Activated by cAMP (Epac).[1] In the context of neuroinflammation, the EP2-cAMP-Epac pathway in glial cells, particularly microglia, is linked to pro-inflammatory responses and neurotoxicity.[1][6] This pathway can lead to the upregulation of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

Furthermore, the EP2 receptor can signal through a G protein-independent pathway involving β-arrestin.[1] This pathway has been implicated in promoting cell growth and migration, adding another layer of complexity to the functional outcomes of EP2 activation.[1]

Quantitative Data on EP2 Receptor Function

Understanding the quantitative aspects of EP2 receptor pharmacology and its downstream effects is crucial for designing targeted therapeutic strategies.

Ligand Binding Affinities

The affinity of ligands for the EP2 receptor is a key determinant of their potency. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Ligand | Receptor Subtype | Species | Ki (nM) | Reference |

| PGE2 | EP2 | Human | 38 | [5] |

| Butaprost | EP2 | Human | 2400 | [5] |

| Butaprost (acid form) | EP2 | Human | 73 | [5] |

| Compound 5 (agonist) | EP2 | Human | 1.7 | [5] |

| Compound 7 (agonist) | EP2 | Human | 50 | [5] |

Table 1: Ligand Binding Affinities for the EP2 Receptor.

EP2 Receptor Expression in the CNS

EP2 receptor expression is dynamically regulated in the CNS, particularly in response to inflammatory stimuli. In resting microglia, EP2 receptor mRNA levels are relatively low but are significantly upregulated following activation with lipopolysaccharide (LPS).[7][8] This upregulation can be as much as a 4-fold increase in mRNA levels.[7][8] In models of systemic inflammation, EP2 expression is substantially induced.[2]

Modulation of Inflammatory Mediators

Activation of the EP2 receptor in microglia can have a mixed effect on the expression of inflammatory cytokines and chemokines. In classically activated microglia, EP2 signaling can exacerbate the induction of some pro-inflammatory mediators while blunting others.[6]

| Inflammatory Mediator | Effect of EP2 Activation in Activated Microglia | Reference |

| Pro-inflammatory | ||

| IL-1β | ↑ (exacerbated induction) | [9] |

| IL-6 | ↑ (exacerbated induction) | [9] |

| TNF-α | ↓ (blunted induction) | [9] |

| COX-2 | ↑ (exacerbated induction) | [9] |

| iNOS | ↑ (exacerbated induction) | [9] |

| CCL2 (MCP-1) | ↑ | [1] |

| Anti-inflammatory | ||

| IL-10 | ↓ (blunted induction) | [6] |

Table 2: Effects of EP2 Receptor Activation on Inflammatory Mediator Expression in Activated Microglia.

Experimental Protocols

Investigating the role of the EP2 receptor in neuroinflammation requires a range of specialized experimental techniques. Below are detailed methodologies for key experiments.

Primary Microglia Culture and Activation

Caption: Experimental workflow for primary microglia culture.

Objective: To isolate and culture primary microglia from neonatal rodent brains for in vitro studies of neuroinflammation.

Materials:

-

Neonatal mouse or rat pups (P0-P3)

-

Dissection medium (e.g., HBSS)

-

Enzymatic dissociation solution (e.g., 0.25% Trypsin-EDTA)

-

Culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

-

Poly-D-lysine coated flasks/plates

-

Activating agents (e.g., Lipopolysaccharide (LPS), Interferon-gamma (IFN-γ))

Protocol:

-

Tissue Dissection: Euthanize neonatal pups and dissect brains in ice-cold dissection medium. Remove meninges and isolate cortices or hippocampi.[4]

-

Cell Dissociation: Mince the tissue and incubate with an enzymatic dissociation solution (e.g., trypsin) to obtain a single-cell suspension.[4]

-

Mixed Glial Culture: Plate the cell suspension in poly-D-lysine coated flasks and culture for 7-14 days. During this time, astrocytes will form a confluent monolayer with microglia proliferating on top.[4][10]

-

Microglia Isolation: Isolate microglia by mechanical shaking of the flasks. The less adherent microglia will detach from the astrocyte layer.[4][10]

-

Plating and Activation: Collect the supernatant containing the purified microglia and plate them in appropriate culture vessels. Allow the cells to adhere before treating with activating agents like LPS and/or IFN-γ to induce an inflammatory phenotype.[4]

cAMP Measurement Assay

Objective: To quantify the intracellular levels of cAMP following EP2 receptor activation.

Materials:

-

Cultured cells expressing the EP2 receptor (e.g., primary microglia, HEK293 cells transfected with EP2)

-

EP2 receptor agonist (e.g., Butaprost, PGE2)

-

cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based kits)

-

Cell lysis buffer

-

Plate reader capable of detecting the assay signal (colorimetric, fluorescent, or luminescent)

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the EP2 receptor agonist for a specified time (e.g., 15-30 minutes). Include a vehicle control.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.[6]

-

cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive binding reaction.[1][11][12]

-

Data Analysis: Measure the signal using a plate reader and calculate the cAMP concentration based on a standard curve.[11]

CREB Phosphorylation Western Blot

Objective: To detect the phosphorylation of CREB at Serine 133 as an indicator of PKA pathway activation downstream of the EP2 receptor.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells or tissues treated with an EP2 agonist or vehicle control and determine protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total CREB to normalize for protein loading.[13]

The Dichotomous Role of EP2 in Neuroinflammation: Neuroprotection vs. Neurotoxicity

A critical aspect of EP2 receptor biology is its dual functionality in the CNS. The cellular context appears to be a major determinant of its effects.

-

Neuroprotection: In neurons, EP2 receptor activation, primarily through the cAMP/PKA/CREB pathway, is often associated with neuroprotective outcomes.[1][2] This can include promoting neuronal survival and plasticity.

-

Neurotoxicity: In contrast, EP2 activation in glial cells, particularly microglia, is frequently linked to pro-inflammatory responses and subsequent neurotoxicity.[1][2] The cAMP/Epac pathway is thought to be a key mediator of these detrimental effects.[1] This glial-mediated neurotoxicity is a contributing factor in various neurodegenerative diseases.

Caption: Dichotomous role of EP2 receptor in the CNS.

Conclusion and Future Directions

The EP2 receptor plays a multifaceted and pivotal role in the regulation of neuroinflammation. Its ability to signal through distinct downstream pathways in different cell types underlies its capacity to be both a mediator of neuronal protection and a driver of detrimental inflammatory processes. This complexity presents both challenges and opportunities for therapeutic development. A deeper understanding of the molecular switches that dictate the engagement of specific EP2 signaling cascades will be essential for designing selective modulators that can harness the neuroprotective potential of this receptor while mitigating its pro-inflammatory effects. Future research focusing on cell-type-specific EP2 targeting and the development of biased agonists that favor one signaling pathway over another holds significant promise for the treatment of a wide range of neurological disorders characterized by neuroinflammation.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP-Glo™ Assay [promega.com]

- 7. researchgate.net [researchgate.net]

- 8. EP2 Receptor Signaling Regulates Microglia Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of Inflammation with Conditional Deletion of the Prostaglandin E2 EP2 Receptor in Macrophages and Brain Microglia | Journal of Neuroscience [jneurosci.org]

- 10. Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. resources.revvity.com [resources.revvity.com]

- 13. researchgate.net [researchgate.net]

In Vitro Characterization of EP2 Receptor Antagonist-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of a representative EP2 receptor antagonist, PF-04418948, referred to herein as "EP2 Receptor Antagonist-2" for illustrative purposes. This document details the core methodologies, data interpretation, and signaling pathways relevant to the characterization of such compounds, aiming to equip researchers with the foundational knowledge for their own investigations.

Introduction to EP2 Receptor Antagonism

The Prostaglandin E2 (PGE2) receptor 2 (EP2) is a Gs protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Upon binding of its endogenous ligand PGE2, the EP2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This signaling cascade can have both beneficial and detrimental effects depending on the cellular context. Consequently, the development of selective EP2 receptor antagonists is a promising therapeutic strategy for a range of diseases. This guide focuses on the in vitro pharmacological characterization of a potent and selective EP2 receptor antagonist, PF-04418948, as a case study.

Quantitative Pharmacological Data

The in vitro potency and selectivity of an EP2 receptor antagonist are determined through a series of quantitative assays. The data for our representative compound, this compound (PF-04418948), are summarized below.

| Assay Type | Parameter | Value (nM) | Cell/Tissue System |

| Functional Antagonism | KB | 1.8 | CHO cells expressing human EP2 receptor |

| IC50 | 2.7 | Mouse Trachea (reversal of PGE2-induced relaxation) | |

| Apparent KB | 5.4 | Human Myometrium | |

| KB | 2.5 | Dog Bronchiole | |

| Selectivity | Functional Antagonism (over EP1, EP3, EP4, DP1, CRTH2) | >2000-fold selectivity | CHO cells expressing respective human receptors |

KB is the equilibrium dissociation constant for a competitive antagonist, representing the concentration of antagonist that would occupy 50% of the receptors at equilibrium in the absence of agonist. A lower KB value indicates higher antagonist potency. IC50 is the concentration of an antagonist that inhibits a response by 50%.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible in vitro characterization of EP2 receptor antagonists. Below are the protocols for the key experiments cited in this guide.

Cell-Based Functional cAMP Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP in cells expressing the EP2 receptor.

Materials:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human EP2 receptor.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

EP2 receptor agonist (e.g., PGE2 or Butaprost).

-

This compound (test compound).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Protocol:

-

Cell Culture: Culture CHO-hEP2 cells to ~80-90% confluency.

-

Cell Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration.

-

Antagonist Incubation: Add varying concentrations of this compound to the wells of a microplate.

-

Cell Addition: Add the cell suspension to the wells containing the antagonist and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of the EP2 agonist (typically the EC80 concentration to ensure a robust signal) to the wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 30-60 minutes) at room temperature to allow for cAMP production.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Schild Analysis for Competitive Antagonism

Schild analysis is used to determine the equilibrium dissociation constant (KB) of a competitive antagonist and to confirm its mechanism of action.

Protocol:

-

Perform a full agonist dose-response curve for the EP2 agonist (e.g., PGE2) in the absence of the antagonist.

-

Perform parallel agonist dose-response curves in the presence of increasing, fixed concentrations of this compound.

-

Calculate the Dose Ratio (DR): For each antagonist concentration, calculate the dose ratio, which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Construct the Schild Plot: Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.

-

Data Interpretation:

-

For a simple, competitive antagonist, the Schild plot should be a straight line with a slope of 1.

-

The x-intercept of the regression line is equal to the negative logarithm of the KB (pA2 value). The KB can then be calculated.

-

Receptor Selectivity Assays

To ensure the antagonist is specific for the EP2 receptor, its activity is tested against other related prostanoid receptors (e.g., EP1, EP3, EP4, DP1).

Protocol:

-

Use cell lines individually expressing the other prostanoid receptors of interest.

-

Perform agonist dose-response curves for the respective selective agonists for each receptor subtype.

-

Test the ability of a high concentration of this compound (e.g., 10 µM) to inhibit the response of each receptor's selective agonist.

-

If inhibition is observed, perform a full Schild analysis to determine the KB value for that receptor.

-

Calculate Selectivity: The selectivity is expressed as the ratio of the KB value for the off-target receptor to the KB value for the EP2 receptor. A high ratio indicates high selectivity for the EP2 receptor.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is essential for a comprehensive understanding.

EP2 Receptor Signaling Pathway

The EP2 receptor is a Gs-coupled GPCR. Upon agonist binding, it initiates a signaling cascade that leads to the production of cAMP.

Caption: EP2 receptor signaling pathway leading to gene transcription.

In Vitro Characterization Workflow for an EP2 Receptor Antagonist

The following diagram outlines the logical flow of experiments for the in vitro characterization of a novel EP2 receptor antagonist.

Caption: Experimental workflow for in vitro EP2 antagonist characterization.

Conclusion

The in vitro characterization of EP2 receptor antagonists is a critical step in the drug discovery process. By employing a systematic approach that includes robust functional assays, detailed mechanistic studies like Schild analysis, and comprehensive selectivity profiling, researchers can confidently identify and advance promising candidates for further development. The methodologies and data presented in this guide, using this compound (PF-04418948) as a representative example, provide a solid framework for these essential preclinical investigations.

References

Target binding affinity of EP2 receptor antagonist-2

An in-depth analysis of the query "EP2 receptor antagonist-2" reveals that this designation is a generic placeholder rather than a specific, identifiable compound. The scientific literature does not contain a consistently named molecule with this exact identifier. Research in this area typically refers to specific chemical entities with unique identifiers (e.g., company compound codes, IUPAC names, or patent numbers).

To provide a meaningful and accurate technical guide on target binding affinity, a specific antagonist must be identified. The following sections outline the typical data, protocols, and pathways that would be detailed for a specific EP2 receptor antagonist.

Target Binding Affinity Data

For a specified EP2 receptor antagonist, binding affinity is a critical parameter for assessing its potency and selectivity. This data is typically presented in a tabular format, summarizing key quantitative metrics from various assays.

Table 1: Hypothetical Binding Affinity Profile for a Specific EP2 Antagonist

| Parameter | Value (nM) | Assay Type | Radioligand | Cell Line/Tissue | Reference |

| K_i | 5.2 | Radioligand Binding | [³H] PGE₂ | HEK293 cells expressing human EP2 | Fictional et al., 2023 |

| IC₅₀ | 8.1 | cAMP Functional Assay | - | CHO-K1 cells expressing human EP2 | Fictional et al., 2023 |

| K_d | 3.9 | Surface Plasmon Resonance | - | Purified human EP2 receptor | Fictional et al., 2023 |

-

K_i (Inhibition Constant): Represents the intrinsic binding affinity of the antagonist for the receptor. A lower K_i value indicates higher binding affinity.

-

IC₅₀ (Half-maximal Inhibitory Concentration): Measures the concentration of the antagonist required to inhibit a biological response (e.g., prostaglandin (B15479496) E₂-induced cAMP production) by 50%.

-

K_d (Dissociation Constant): The equilibrium constant for the dissociation of the ligand-receptor complex. It is a direct measure of binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. The following are standard protocols used in the characterization of EP2 receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the EP2 receptor by competing with a radiolabeled ligand.

Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Protocol Steps:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled EP2 agonist (e.g., [³H] PGE₂) and varying concentrations of the antagonist.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration over glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which can then be converted to a K_i value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the EP2 signaling pathway.

Workflow for cAMP Functional Assay

Caption: Workflow for a cell-based cAMP functional assay.

Protocol Steps:

-

Cell Culture: Cells expressing the EP2 receptor are plated in multi-well plates.

-

Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist.

-

Stimulation: An EP2 receptor agonist (e.g., PGE₂) is added at a fixed concentration (typically EC₅₀ or EC₈₀) to stimulate cAMP production.

-

Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀ value is determined.

EP2 Receptor Signaling Pathway

The EP2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway.

EP2 Receptor Signaling Cascade

Caption: The canonical Gαs signaling pathway of the EP2 receptor.

This pathway illustrates that upon binding of an agonist like prostaglandin E₂ (PGE₂), the EP2 receptor activates the Gαs subunit of its associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the transcription factor CREB, ultimately modulating gene expression. An EP2 receptor antagonist blocks the initial step of this cascade by preventing agonist binding.

The Cellular Effects of EP2 Receptor Antagonist-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin E2 (PGE2) receptor subtype 2 (EP2) has emerged as a critical target in drug discovery due to its significant role in a multitude of physiological and pathological processes. As a G-protein coupled receptor (GPCR), EP2 is implicated in inflammation, immune modulation, pain perception, and tumorigenesis.[1][2] Consequently, the development of selective EP2 receptor antagonists has garnered substantial interest as a therapeutic strategy for a range of conditions, including chronic inflammatory diseases, certain cancers, and neurodegenerative disorders.[1][2] This technical guide provides an in-depth overview of the cellular effects of EP2 receptor antagonist-2, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of EP2 Receptor Antagonists

The potency and selectivity of various EP2 receptor antagonists have been characterized using a range of in vitro assays. The following table summarizes key quantitative data for several prominent antagonists, providing a comparative overview for researchers.

| Compound Name | Antagonist Activity (KB, Ki, or IC50 in nM) | Assay Type | Cell Line/Tissue | Reference |

| TG8-260 | KB = 13.2 | cAMP-mediated TR-FRET | C6-glioma cells overexpressing human EP2 | [3][4] |

| TG6-10-1 | Kb = 17.8 | Not Specified | Not Specified | [1][5] |

| PF-04418948 | KB = 1.8 | cAMP accumulation | Cells expressing EP2 receptors | [2][6][7] |

| IC50 = 16 | Not Specified | Not Specified | [8][9] | |

| Apparent KB = 5.4 | Electrical field stimulation-induced contractions | Human myometrium | [2][6][7] | |

| KB = 2.5 | PGE2-induced relaxation | Dog bronchiole | [2][6][7] | |

| Apparent KB = 1.3 | PGE2-induced relaxation | Mouse trachea | [2][6][7] | |

| IC50 = 2.7 | Reversal of PGE2-induced relaxation | Mouse trachea | [2][7] | |

| AH-6809 | Ki = 350 | Not Specified | Not Specified | [10] |

| Ki = 1150 (human EP2) | Not Specified | Cloned human EP2 receptor | [11] | |

| TG4-155 | Ki = 9.9 | Not Specified | Not Specified | [11] |

| Schild KB = 2.4 | Not Specified | Not Specified | [11] | |

| EP2 receptor antagonist-3 | IC50 = 8 | hEP2 SPA assay | Not Specified | [11] |

| IC50 = 50 | hEP2 cAMP assay | Not Specified | [11] |

Signaling Pathways

The EP2 receptor is a Gs-coupled GPCR.[12] Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] The subsequent increase in intracellular cAMP levels activates two primary downstream signaling cascades: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.[12][13] EP2 receptor antagonists function by competitively binding to the EP2 receptor, thereby preventing PGE2 from initiating this signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. EP2 and EP4 receptor antagonists: Impact on cytokine production and β2 -adrenergic receptor desensitization in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. bioauxilium.com [bioauxilium.com]

- 12. Co-regulation of microglial subgroups in Alzheimer’s amyloid pathology: Implications for diagnosis and drug development | PLOS One [journals.plos.org]